tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

Übersicht

Beschreibung

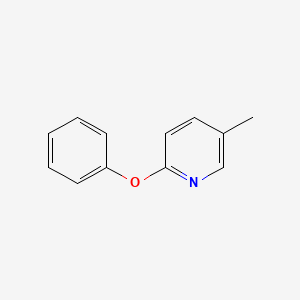

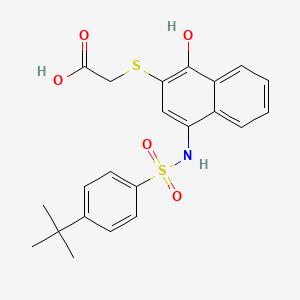

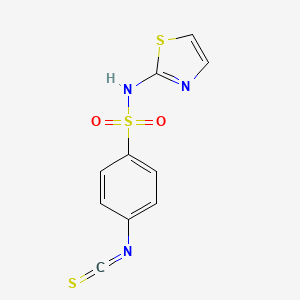

“tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 518058-62-3 . It has a molecular weight of 245.28 . The IUPAC name for this compound is tert-butyl 3- [ (hydroxyamino) (imino)methyl]-4-morpholinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O4/c1-10 (2,3)17-9 (14)13-4-5-16-6-7 (13)8 (11)12-15/h12,15H,4-6,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Novel Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) explored the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, demonstrating the potential of tert-butyl morpholine structures in synthesizing complex organic compounds (D’hooghe et al., 2006).

Preparation for Diels‐Alder Reaction

Padwa et al. (2003) investigated the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the relevance of tert-butyl structures in preparing compounds for synthetic reactions like Diels‐Alder (Padwa et al., 2003).

Synthesis of Alkyl Aryloxypropenoates and Arylacrylates

Yavari et al. (2005) demonstrated the addition of tert-butyl propiolate to various OH-acids, revealing the utility of tert-butyl structures in synthesizing diverse organic compounds (Yavari et al., 2005).

Crystallography and Structural Analysis

X-ray Crystallographic Analysis

Li et al. (2013) used 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a tert-butyl derivative, to study the crystal structure of certain compounds, illustrating the importance of tert-butyl derivatives in understanding molecular structure (Li et al., 2013).

Characterization and Structural Studies

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and conducted X-ray diffraction studies, underscoring the significance of tert-butyl compounds in material characterization (Sanjeevarayappa et al., 2015).

Structure-Activity Relationships in Medicinal Chemistry

Regan et al. (2003) studied 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea, showing the application of tert-butyl morpholine structures in understanding structure-activity relationships in medicinal compounds (Regan et al., 2003).

Chemical Properties and Reactions

Safety-Catch Nitrogen Protecting Group

Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group, a novel safety-catch amine protection, involving tert-butyl esters and carbamates, indicating the role of tert-butyl structures in protecting groups for chemical synthesis (Surprenant & Lubell, 2006).

Proton Transfer Studies

Petrov et al. (2013) examined the acid-base interaction involving tert-butyl structures, such as tetra(4-nitro-5-tert-butyl)phthalocyanine, demonstrating the importance of tert-butyl structures in understanding proton transfer kinetics (Petrov et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNBDFZBWYOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOCC1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)